molecular formula C18H20N2O6 B1682856 Syringaldazine CAS No. 14414-32-5

Syringaldazine

Cat. No.: B1682856
CAS No.: 14414-32-5
M. Wt: 360.4 g/mol
InChI Key: YARKTHNUMGKMGS-QJUDHZBZSA-N
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Mechanism of Action

Target of Action

Syringaldazine primarily targets laccase and peroxidase enzymes . These enzymes are secreted by various microorganisms, especially fungi and bacteria, and play a crucial role in the degradation of lignocellulose, a complex network of plant biomass components .

Mode of Action

This compound acts as a substrate for laccase and peroxidase enzymes . It is a dimer of two molecules of 2,6-dimethoxyphenol linked by an azide bridge . When treated with laccase enzyme, this compound undergoes a color change from yellow to deep purple . This color change is due to the two-fold phenol dehydrogenation of this compound and intramolecular pairing of the free radicals .

Biochemical Pathways

This compound is involved in the lignin degradation pathway . Lignin is a polyphenolic biopolymer found in plant cell walls and is the most abundant biopolymer on earth’s surface . The degradation of lignin by laccase and peroxidase enzymes, facilitated by this compound, is a key step in the conversion of lignocellulose to biofuels .

Pharmacokinetics

It’s known that this compound can be diluted in ethanol or a mixture of alcohols or dimethyl sulfoxide .

Result of Action

The action of this compound results in the degradation of lignin, thereby facilitating the conversion of lignocellulose to biofuels . This is a significant step towards the development of sustainable and environment-friendly methods for biofuel production .

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the enzyme activity can be affected by factors such as carbon nitrogen ratio, total dissolved oxygen levels, presence of organic salts, optimal growth duration, light intensity, pH levels, and revolutions per minute (Rpm)

Biochemical Analysis

Biochemical Properties

Syringaldazine is known to interact with laccase, a multicopper oxidase enzyme . The optimal pH and temperature for this compound oxidation by laccase were found to be 7.0 and 75 °C, respectively . The enzyme activity was significantly enhanced by Cu 2+ and Mg 2+ but inhibited by Zn 2+ and Fe 2+ .

Cellular Effects

In the context of cellular effects, this compound is known to be involved in the process of lignification, which is the formation of lignin in plant cell walls . Lignin provides structural strength to plant cells and is closely associated with other plant polysaccharides in the cell wall .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by laccase. This reaction is part of the larger process of lignin degradation, where laccase catalyzes the oxidation of a wide range of aromatic compounds . The oxidation of this compound by laccase is a key step in this process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the this compound test is an easy and simple method for determining the lignin-modifying enzymes secreted by a test fungus .

Metabolic Pathways

This compound is involved in the metabolic pathway of lignin degradation. In this pathway, laccase plays a crucial role by catalyzing the oxidation of this compound . This process is part of the larger metabolic network involved in the breakdown and utilization of lignin .

Subcellular Localization

It is known that the oxidation of this compound by laccase, a process central to lignin degradation, occurs in the cell wall . This suggests that this compound may be localized to the cell wall, where lignin synthesis and degradation occur.

Preparation Methods

Synthetic Routes and Reaction Conditions: Syringaldazine is synthesized through the reaction of syringaldehyde with hydrazine. The process involves the condensation of two molecules of syringaldehyde with one molecule of hydrazine, resulting in the formation of this compound. The reaction is typically carried out in an organic solvent such as methanol or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

CAS No.

14414-32-5

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(Z)-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidenehydrazinylidene]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C18H20N2O6/c1-23-13-5-11(6-14(24-2)17(13)21)9-19-20-10-12-7-15(25-3)18(22)16(8-12)26-4/h5-10,21-22H,1-4H3/b19-9-,20-10-

InChI Key

YARKTHNUMGKMGS-QJUDHZBZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N\N=C/C2=CC(=C(C(=C2)OC)O)OC

SMILES

COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC

Appearance

Solid powder

14414-32-5

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Syringaldazine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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